3,5-Dimethyl-4-iodoisoxazole
Overview
Description
3,5-Dimethyl-4-iodoisoxazole: is an organic compound with the molecular formula C5H6INO and a molecular weight of 223.01 g/mol . It is a derivative of isoxazole, characterized by the presence of iodine at the 4-position and methyl groups at the 3- and 5-positions. This compound is primarily used in research settings and has applications in various fields of chemistry and biology .
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which 3,5-dimethyl-4-iodoisoxazole belongs, are known to have diverse applications in medicinal chemistry .
Mode of Action
Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use .
Biochemical Pathways
Isoxazoles are known to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Pharmacokinetics
The ADME properties of this compound are as follows :
Action Environment
The compound is light-sensitive and should be stored in a dark place at room temperature . Environmental factors that could influence the compound’s action, efficacy, and stability include light exposure and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethyl-4-iodoisoxazole typically involves the iodination of 3,5-dimethylisoxazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
3,5-Dimethyl-4-iodoisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted isoxazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of isoxazole derivatives with different oxidation states.
Scientific Research Applications
3,5-Dimethyl-4-iodoisoxazole has several applications in scientific research:
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodoisoxazole: Lacks the methyl groups, which can affect its reactivity and stability.
3,5-Dimethyl-4-bromoisoxazole: Similar structure but with bromine instead of iodine, leading to different reactivity patterns.
Uniqueness:
3,5-Dimethyl-4-iodoisoxazole is unique due to the combination of iodine and methyl groups, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis, particularly for reactions requiring selective substitution at the 4-position .
Properties
IUPAC Name |
4-iodo-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOXVWRJISEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346666 | |
Record name | 4-Iodo-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-85-4 | |
Record name | 4-Iodo-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3,5-dimethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-Dimethyl-4-iodoisoxazole a valuable building block in organic synthesis?
A1: this compound serves as a versatile precursor for various organic compounds due to the reactivity of the iodine atom. It readily undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids and organostannanes to yield 4-aryl-3,5-dimethylisoxazoles. [] This transformation highlights the compound's utility in constructing complex molecules through carbon-carbon bond formation.
Q2: How can this compound be utilized to synthesize 3-aryl-2,4-pentanediones?
A2: The synthesis of 3-aryl-2,4-pentanediones from this compound is a two-step process. First, a palladium-catalyzed cross-coupling reaction with arylboronic acids or organostannanes generates 4-aryl-3,5-dimethylisoxazoles. [] The isoxazole ring in these intermediates is then strategically cleaved, leading to the formation of the desired 3-aryl-2,4-pentanediones. [] This method demonstrates the unique reactivity of the isoxazole moiety and its applicability in targeted synthesis.
Q3: Can this compound be incorporated into photochromic materials?
A3: Yes, this compound can be incorporated into the structure of photochromic diarylethenes. Researchers synthesized [1-(this compound)-2-(2-methyl-(5-ethynyl)trimethylsilane-3-thienyl)perfluorocyclopentene, a diarylethene incorporating the this compound moiety. [] This compound exhibited photochromism in acetonitrile solution, undergoing a reversible ring-opening reaction upon UV irradiation and changing color. [] This example showcases the potential of using this compound as a building block for developing novel photochromic materials.
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